3-Bromo-5-chloro-6-methylpyridin-2-amine
CAS No.: 952948-94-6
Cat. No.: VC21094312
Molecular Formula: C6H6BrClN2
Molecular Weight: 221.48 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 952948-94-6 |
---|---|
Molecular Formula | C6H6BrClN2 |
Molecular Weight | 221.48 g/mol |
IUPAC Name | 3-bromo-5-chloro-6-methylpyridin-2-amine |
Standard InChI | InChI=1S/C6H6BrClN2/c1-3-5(8)2-4(7)6(9)10-3/h2H,1H3,(H2,9,10) |
Standard InChI Key | HGFZVEQGFCBJSP-UHFFFAOYSA-N |
SMILES | CC1=NC(=C(C=C1Cl)Br)N |
Canonical SMILES | CC1=NC(=C(C=C1Cl)Br)N |
Introduction
Chemical Structure and Properties
3-Bromo-5-chloro-6-methylpyridin-2-amine features a pyridine ring with bromine, chlorine, and methyl substituents, along with an amino group attached to the second position of the ring. This specific arrangement of functional groups contributes to its utility as a synthetic intermediate.
Basic Chemical Identifiers
The following table summarizes the key identifying information for this compound:
Parameter | Value |
---|---|
CAS Number | 952948-94-6 |
Molecular Formula | C6H6BrClN2 |
Molecular Weight | 221.48 g/mol |
IUPAC Name | 3-bromo-5-chloro-6-methylpyridin-2-amine |
Standard InChI | InChI=1S/C6H6BrClN2/c1-3-5(8)2-4(7)6(9)10-3/h2H,1H3,(H2,9,10) |
Standard InChIKey | HGFZVEQGFCBJSP-UHFFFAOYSA-N |
SMILES | CC1=NC(=C(C=C1Cl)Br)N |
PubChem Compound ID | 17609439 |
Structural Characteristics
The structural features of 3-bromo-5-chloro-6-methylpyridin-2-amine include:
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A pyridine ring as the core structure
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A bromine atom at position 3
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A chlorine atom at position 5
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A methyl group at position 6
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An amino group at position 2
This unique substitution pattern creates a molecule with distinct electronic and steric properties that influence its reactivity and applications in synthetic chemistry.
Applications in Organic Synthesis
3-Bromo-5-chloro-6-methylpyridin-2-amine serves as a versatile building block in organic chemistry, particularly in the synthesis of biologically active molecules. Its structural versatility makes it useful for pharmaceutical development.
Role in Pharmaceutical Development
The compound's unique substitution pattern makes it valuable for the development of potential therapeutic agents. The halogen substituents (bromine and chlorine) provide sites for further functionalization through various coupling reactions, while the amino group offers additional possibilities for derivatization.
Chemical Reactivity
The reactivity of 3-bromo-5-chloro-6-methylpyridin-2-amine is largely determined by the electronic effects of its substituents on the pyridine ring.
Nucleophilic Aromatic Substitution
The presence of electron-withdrawing halogens (bromine and chlorine) can activate the pyridine ring toward nucleophilic aromatic substitution reactions. These reactions typically occur more readily at positions ortho or para to the electron-withdrawing nitrogen of the pyridine ring.
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